Methyl 3-(2-(benzyloxy)ethoxy)propanoate
Description
Methyl 3-(2-(benzyloxy)ethoxy)propanoate is a methyl ester derivative featuring a propanoate backbone substituted with a 2-(benzyloxy)ethoxy group. This compound is characterized by its ether-linked benzyl-protected ethoxy chain, which confers stability against premature hydrolysis while enabling controlled deprotection for downstream functionalization. It is commonly employed as an intermediate in organic synthesis, particularly in pharmaceuticals, polymers, and prodrugs. The benzyl group enhances lipophilicity, making it suitable for applications requiring controlled release or solubility modulation .
Properties
IUPAC Name |
methyl 3-(2-phenylmethoxyethoxy)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-15-13(14)7-8-16-9-10-17-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOACBTNAWWWXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(benzyloxy)ethoxy)propanoate typically involves the esterification of 3-(2-phenylmethoxyethoxy)propanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants to drive the reaction to completion, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(benzyloxy)ethoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of a strong acid or base.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenylmethoxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: 3-(2-phenylmethoxyethoxy)propanoic acid and methanol.
Reduction: 3-(2-phenylmethoxyethoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-(benzyloxy)ethoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(benzyloxy)ethoxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing the active acid form, which may exert its effects through various molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 3-(2-(benzyloxy)ethoxy)propanoate and analogous compounds:
Key Observations:
Ester Group Variations :
- Methyl esters (e.g., target compound) are more volatile and prone to hydrolysis than ethyl or tert-butyl esters. Ethyl esters (e.g., ) offer enhanced lipophilicity for sustained release.
- tert-Butyl esters (e.g., ) act as protecting groups, requiring acidic conditions for cleavage.
Chain Length and Functionalization: Aminooxy-terminated derivatives (e.g., ) enable site-specific bioconjugation. Hydroxyl-terminated chains (e.g., ) allow further functionalization via esterification or etherification.
Structural Complexity :
- Coumarin derivatives (e.g., ) exhibit aromaticity and fluorescence, making them suitable for biological imaging.
- Boc-protected amines (e.g., ) are critical in peptide synthesis for controlled amine deprotection.
Synthetic Accessibility: Williamson ether synthesis is a common method for ethoxy chain formation (e.g., ). Benzyl groups are typically removed via hydrogenolysis, while Boc groups require acidic conditions (e.g., TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
